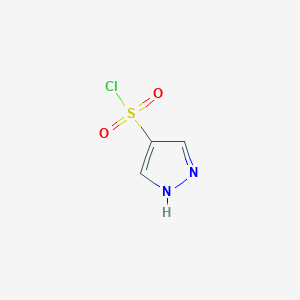

1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound 1H-pyrazole-4-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-pyrazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-pyrazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPFJQLRQGTKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627921 | |

| Record name | 1H-Pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438630-64-9 | |

| Record name | 1H-Pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-pyrazole-4-sulfonyl chloride chemical properties

An In-Depth Technical Guide to 1H-Pyrazole-4-Sulfonyl Chloride For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazole-4-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure uniquely combines two highly valuable pharmacophores: the pyrazole ring and the sulfonyl chloride functional group. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] The sulfonyl chloride group is a highly reactive electrophile, primarily used for the synthesis of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[1]

This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 1H-pyrazole-4-sulfonyl chloride, with a focus on its role as a versatile intermediate for the development of novel therapeutic agents.

Chemical and Physical Properties

Quantitative data for the parent 1H-pyrazole-4-sulfonyl chloride is limited; therefore, data for common methylated and substituted analogs are also provided for comparison.

Table 1: Core Chemical Properties and Identifiers

| Property | 1H-Pyrazole-4-sulfonyl chloride | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride |

| Molecular Formula | C₃H₃ClN₂O₂S[2] | C₄H₅ClN₂O₂S[3][4] | C₁₀H₉ClN₂O₂S[5] |

| Molecular Weight | 166.59 g/mol [2] | 180.61 g/mol [3][4] | 256.71 g/mol [5] |

| Exact Mass | 165.9603762 Da[2] | 180.00 g/mol (approx.) | 256.01 g/mol (approx.) |

| IUPAC Name | 1H-pyrazole-4-sulfonyl chloride[2] | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride |

| CAS Number | 438630-64-9[2][3] | 288148-34-5[3] | 342405-38-3[5] |

| SMILES | C1=C(C=NN1)S(=O)(=O)Cl[2] | Cn1cc(cn1)S(Cl)(=O)=O[4] | Cc1c(c(S(=O)(=O)Cl)cn1-c2ccccc2) |

| InChI Key | MRPFJQLRQGTKNI-UHFFFAOYSA-N[2] | RDAVKKQKMLINOH-UHFFFAOYSA-N[4] | Not readily available |

Table 2: Physical Properties

| Property | Value | Compound |

| Appearance | Solid | 1H-Pyrazole-4-sulfonyl chloride |

| White crystalline solid[3] | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |

| Colorless or yellow crystal[5] | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Melting Point | 57 °C[5] | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride |

| Boiling Point | 295.7 ± 13.0 °C (Predicted)[3] | 1-Methyl-1H-pyrazole-4-sulfonyl chloride |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, ethanol, and ether.[3][5] | General for pyrazole sulfonyl chlorides |

| Stability | Stable under dry conditions; may hydrolyze or decompose in contact with water/moisture.[5][6] | General for pyrazole sulfonyl chlorides |

Spectral Data

Detailed spectral data for the unsubstituted 1H-pyrazole-4-sulfonyl chloride is not widely published. The following table summarizes ¹H NMR data for common derivatives.

Table 3: ¹H NMR Spectral Data for 1H-Pyrazole-4-sulfonyl chloride Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) and Assignments | Source |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | 15.16 (s, 1H, NH), 2.41 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) | [1] |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | 3.79 (s, 3H, N-CH₃), 2.55 (s, 3H, CH₃), 2.47 (s, 3H, CH₃) | [1] |

Reactivity and Synthetic Applications

The chemistry of 1H-pyrazole-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The polar sulfur-chlorine bond is highly susceptible to nucleophilic attack, making it an excellent reagent for forming sulfonamide and sulfonate ester linkages.

-

Sulfonamide Formation : This is the most prominent reaction. 1H-pyrazole-4-sulfonyl chloride readily reacts with primary and secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine), to yield the corresponding N-substituted pyrazole-4-sulfonamides. This reaction is a cornerstone of medicinal chemistry for accessing the biologically important sulfonamide scaffold.

-

Sulfonate Ester Formation : Reaction with alcohols or phenols yields pyrazole-4-sulfonate esters. These esters can serve as effective leaving groups in subsequent substitution reactions or be integral parts of a final drug molecule.

-

Hydrolysis : Like most sulfonyl chlorides, the compound is sensitive to moisture and can hydrolyze to the corresponding 1H-pyrazole-4-sulfonic acid.[5]

Role in Drug Discovery and Development

1H-pyrazole-4-sulfonyl chloride is not typically a therapeutic agent itself but serves as a crucial intermediate for synthesizing libraries of diverse compounds for biological screening. The combination of the stable, aromatic pyrazole core with the versatile reactivity of the sulfonyl chloride handle allows for the systematic exploration of chemical space around a privileged scaffold.

Derivatives synthesized from this precursor have been investigated for a wide range of biological activities, including antiproliferative and anticancer effects.[1] The general workflow involves synthesizing the sulfonyl chloride and then reacting it with a library of diverse amines or alcohols to generate a corresponding library of sulfonamides or sulfonate esters, which are then subjected to high-throughput biological screening.

Experimental Protocols

The following are generalized experimental protocols based on published literature for the synthesis of pyrazole-4-sulfonyl chlorides and their subsequent conversion to sulfonamides.

Protocol: Synthesis of Substituted Pyrazole-4-Sulfonyl Chlorides

This protocol is adapted from the sulfonylation of substituted pyrazoles.[1]

-

Setup : To a stirred solution of chlorosulfonic acid (approx. 5.5 equivalents) in chloroform (approx. 7 mL per gram of pyrazole) in a flask equipped with a nitrogen inlet, cool the mixture to 0 °C using an ice bath.

-

Addition : Slowly add a solution of the starting pyrazole (e.g., 3,5-dimethyl-1H-pyrazole, 1 equivalent) in chloroform (approx. 3 mL per gram) to the chlorosulfonic acid solution under a nitrogen atmosphere, maintaining the temperature at 0 °C.

-

Heating : After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for approximately 10 hours.

-

Thionyl Chloride Addition : Add thionyl chloride (approx. 1.3 equivalents) to the reaction mixture at 60 °C over a period of 20 minutes. Stir for an additional 2 hours at 60 °C.

-

Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

-

Extraction : Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification : The crude sulfonyl chloride can be purified by column chromatography if necessary.

Protocol: Synthesis of Pyrazole-4-Sulfonamides

This protocol describes the general reaction of a pyrazole-4-sulfonyl chloride with an amine.[1]

-

Setup : In a reaction flask, dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) in dichloromethane (approx. 5 volumes relative to the sulfonyl chloride).

-

Addition : At room temperature (25–30 °C), add a solution of the pyrazole-4-sulfonyl chloride (1 equivalent) in dichloromethane (approx. 5 volumes) to the amine solution.

-

Reaction : Stir the reaction mixture for approximately 16 hours at 25–30 °C.

-

Monitoring : Monitor the reaction progress by TLC.

-

Work-up : Upon completion, add cold water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes.

-

Extraction : Separate the lower organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

-

Purification : Purify the crude material by flash column chromatography on silica gel to obtain the pure pyrazole-4-sulfonamide.

Safety and Handling

1H-pyrazole-4-sulfonyl chloride and its analogs are reactive and hazardous chemicals that must be handled with appropriate safety precautions.

-

Handling : Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] Avoid formation and inhalation of dust.[6][7] Prevent contact with skin and eyes.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] These compounds are often moisture-sensitive and should be stored under an inert atmosphere.[8]

-

Incompatibilities : Avoid contact with water, strong bases, strong oxidizing agents, alcohols, and amines, as violent reactions can occur.[3][6]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Table 4: GHS Hazard Information for Pyrazole Sulfonyl Chlorides

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[8] |

| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction. |

| Acute Toxicity | GHS06 (Skull and Crossbones) | Danger | H311: Toxic in contact with skin.[9] |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[6] |

Conclusion

1H-pyrazole-4-sulfonyl chloride is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its dual-functionality, combining the privileged pyrazole scaffold with the reactive sulfonyl chloride handle, provides a direct and efficient route to vast libraries of pyrazole sulfonamides and related derivatives. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory to develop the next generation of therapeutic agents.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 1H-Pyrazole-4-Sulfonyl Chloride

This technical guide provides a comprehensive overview of 1H-pyrazole-4-sulfonyl chloride, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and safety considerations.

Core Molecular Data

1H-Pyrazole-4-sulfonyl chloride is a heterocyclic organic compound containing a pyrazole ring functionalized with a sulfonyl chloride group. This reactive moiety makes it a valuable building block for the synthesis of a variety of sulfonamide derivatives, which are of significant interest in the development of new therapeutic agents.

Physicochemical Properties

The fundamental molecular and physical properties of 1H-pyrazole-4-sulfonyl chloride are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClN₂O₂S | [1] |

| Molecular Weight | 166.59 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 438630-64-9 | [2] |

| InChI | 1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6) | |

| SMILES | ClS(=O)(=O)c1cn[nH]c1 |

Synthesis Protocol

The synthesis of pyrazole-4-sulfonyl chlorides is a critical step in the preparation of pyrazole sulfonamides. The following is a generalized experimental protocol for the sulfonylation of a pyrazole ring, based on established literature procedures. This specific example details the synthesis of a related compound, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, which illustrates the core methodology.

Reaction: Sulfonylation of 3,5-dimethyl-1H-pyrazole.[3]

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Chloroform (CHCl₃)

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice-cold water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.[3]

-

This mixture is slowly added to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0 °C under a nitrogen atmosphere.[3]

-

The reaction temperature is then raised to 60 °C, and stirring is continued for 10 hours.[3]

-

Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over a period of 20 minutes.[3]

-

The reaction is stirred for an additional 2 hours at 60 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction mass is cooled to 0–10 °C and then added to a mixture of dichloromethane and ice-cold water.[3]

-

The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield the final product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a pyrazole-4-sulfonyl chloride derivative.

Caption: Workflow for the synthesis of pyrazole-4-sulfonyl chloride.

Safety and Handling

1H-Pyrazole-4-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a substance that causes severe skin burns and eye damage.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Therefore, handling should be performed in a well-ventilated fume hood with personal protective equipment, including gloves, safety goggles, and a lab coat. Sulfonyl chlorides can react with moisture and water, potentially releasing toxic gases, so storage in a dry, inert atmosphere is recommended.

References

Spectroscopic and Synthetic Profile of 1H-Pyrazole-4-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and synthetic methodology for 1H-pyrazole-4-sulfonyl chloride. Due to the limited availability of public domain experimental spectral data for the unsubstituted parent compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogues. Detailed experimental protocols for synthesis and general spectroscopic analysis are also provided.

Chemical Structure and Properties

IUPAC Name: 1H-pyrazole-4-sulfonyl chloride[1] Chemical Formula: C₃H₃ClN₂O₂S[1] Molecular Weight: 166.59 g/mol [1] CAS Number: 438630-64-9[1]

Spectral Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Chloroform-d (CDCl₃)

-

Standard: Tetramethylsilane (TMS)

Table 1: Predicted ¹H NMR Spectral Data for 1H-Pyrazole-4-sulfonyl Chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet | 1H | H-3 (pyrazole ring) |

| ~8.2 - 8.4 | Singlet | 1H | H-5 (pyrazole ring) |

| ~12 - 14 | Broad Singlet | 1H | N-H (pyrazole ring) |

Table 2: Predicted ¹³C NMR Spectral Data for 1H-Pyrazole-4-sulfonyl Chloride

| Chemical Shift (δ) ppm | Assignment |

| ~135 - 140 | C-3 (pyrazole ring) |

| ~115 - 120 | C-4 (pyrazole ring) |

| ~130 - 135 | C-5 (pyrazole ring) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 1H-Pyrazole-4-sulfonyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | N-H stretch |

| ~1550 - 1450 | Medium | C=N stretch |

| ~1380 - 1360 | Strong | Asymmetric SO₂ stretch |

| ~1180 - 1160 | Strong | Symmetric SO₂ stretch |

| ~700 - 600 | Strong | S-Cl stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1H-pyrazole-4-sulfonyl chloride is expected to show a molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 peak at m/z 168 of approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Expected Fragmentation Pattern:

-

Loss of Cl: [M - Cl]⁺ at m/z 131

-

Loss of SO₂: [M - SO₂]⁺ at m/z 102

-

Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z 67 (pyrazole radical cation)

Experimental Protocols

The following protocols describe a plausible method for the synthesis of 1H-pyrazole-4-sulfonyl chloride and the general procedures for acquiring its spectral data, adapted from methodologies reported for substituted pyrazoles.[2]

Synthesis of 1H-Pyrazole-4-sulfonyl Chloride

This synthesis is a two-step process involving the formation of pyrazole followed by chlorosulfonation.

Step 1: Synthesis of 1H-Pyrazole

-

This step is omitted as 1H-pyrazole is a commercially available starting material.

Step 2: Chlorosulfonation of 1H-Pyrazole

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1H-pyrazole (1 equivalent) to chloroform.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (5-6 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, gradually raise the temperature to 60 °C and continue stirring for 8-12 hours.

-

To the reaction mixture, add thionyl chloride (1.5-2 equivalents) and continue to stir at 60 °C for an additional 2 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1H-pyrazole-4-sulfonyl chloride.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and TMS as an internal standard.[2]

-

IR Spectroscopy: FT-IR spectra can be obtained using a KBr pellet method on a suitable FT-IR spectrometer.[2]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using an ESI or EI source.[2]

Diagrams

Synthetic Workflow

Caption: Synthetic pathway for 1H-pyrazole-4-sulfonyl chloride.

Structural and Spectroscopic Correlation

Caption: Structure and expected key spectral data correlations.

References

An In-depth Technical Guide to 1H-Pyrazole-4-sulfonyl Chloride and its N-Methylated Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 1H-pyrazole-4-sulfonyl chloride and its prominent derivative, 1-methyl-1H-pyrazole-4-sulfonyl chloride. These compounds are versatile intermediates in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

1H-pyrazole-4-sulfonyl chloride and its 1-methyl analogue are white to off-white crystalline solids.[1] They are known for their reactivity, primarily due to the sulfonyl chloride functional group, which readily participates in nucleophilic substitution reactions.[1] This reactivity makes them valuable precursors for the synthesis of a wide range of sulfonamide derivatives. Both compounds are generally soluble in polar organic solvents.[1]

A summary of the key physicochemical properties is presented in the tables below.

Table 1: Physicochemical Properties of 1H-pyrazole-4-sulfonyl chloride

| Property | Value | Reference |

| CAS Number | 438630-64-9 | [2][3] |

| Molecular Formula | C₃H₃ClN₂O₂S | [2][3] |

| Molecular Weight | 166.59 g/mol | [2][3] |

| Appearance | Solid | |

| Number of H-bond Acceptors | 3 | [2] |

| Number of H-bond Donors | 1 | [2] |

| Molar Refractivity | 31.67 cm³ | [2] |

| Topological Polar Surface Area (TPSA) | 71.2 Ų | [3] |

Table 2: Physicochemical Properties of 1-Methyl-1H-pyrazole-4-sulfonyl chloride

| Property | Value | Reference |

| CAS Number | 288148-34-5 | [4][5] |

| Molecular Formula | C₄H₅ClN₂O₂S | [4][5] |

| Molecular Weight | 180.61 g/mol | [4][5] |

| Appearance | Solid | [6] |

| Melting Point | 46-48 °C | [6] |

| Boiling Point | 295.7 ± 13.0 °C (Predicted) | |

| Flash Point | 132.6 ± 19.8 °C | |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [7] |

| Water Solubility | 9432.14 mg/L (Predicted) | [8] |

| Storage Temperature | Room Temperature, sealed in dry, dark place |

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and characterization of pyrazole-4-sulfonyl chlorides.

Synthesis of Pyrazole-4-sulfonyl Chlorides

A common method for the synthesis of pyrazole-4-sulfonyl chlorides is the chlorosulfonylation of the corresponding pyrazole.[9]

General Protocol for Chlorosulfonylation:

-

Reaction Setup: In a fume hood, a solution of the starting pyrazole (e.g., 1H-pyrazole or 1-methyl-1H-pyrazole) in a suitable solvent like chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath (0 °C).[9]

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred solution under a nitrogen atmosphere.[9] The reaction is often exothermic and the temperature should be carefully controlled.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60 °C or reflux) for several hours to ensure the completion of the reaction.[9][10]

-

Work-up: The reaction mixture is then carefully quenched by pouring it onto crushed ice.[10] The resulting precipitate, the pyrazole-4-sulfonyl chloride, is collected by vacuum filtration and washed with cold water.[10]

-

Purification: The crude product can be dried under vacuum and may be used directly in subsequent steps or further purified by recrystallization or column chromatography if necessary.[9][10]

Specific Protocol for 1-Methyl-1H-pyrazole-4-sulfonyl chloride: [10]

1-Methyl-1H-pyrazole (1.18 mol) is added dropwise to chlorosulfonic acid (4.84 mol) at 0 °C under a nitrogen atmosphere with stirring. The mixture is then heated to reflux at 110 °C for 3 hours. After cooling to room temperature, the mixture is poured into crushed ice. The resulting white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized pyrazole-4-sulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. For example, in substituted pyrazole-4-sulfonyl chlorides, characteristic signals for the pyrazole ring protons and any substituents are observed.[9]

-

¹³C NMR: Provides information about the carbon framework of the molecule.

General ¹H NMR Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz) using standard acquisition parameters.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups. For pyrazole-4-sulfonyl chlorides, characteristic stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected in the range of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. Techniques such as Electrospray Ionization (ESI) can be used.

Safety and Handling

Pyrazole-4-sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[7][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water.[6][12]

-

Hazards: These compounds can cause severe skin burns and eye damage.[6][7] They may also be harmful if swallowed.[6] They react with water, potentially releasing toxic gases.[13]

Visualization of Synthetic Workflow and Applications

Diagram 1: General Synthetic Workflow for Pyrazole-4-sulfonamides

References

- 1. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 2. 438630-64-9 | 1H-Pyrazole-4-sulfonyl chloride | Sulfonyl Chlorides | Ambeed.com [ambeed.com]

- 3. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 288148-34-5 | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Sulfonyl Chlorides | Ambeed.com [ambeed.com]

- 5. scbt.com [scbt.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. echemi.com [echemi.com]

- 8. 1-methyl-1H-pyrazole-4-sulfonyl chloride (288148-34-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. CAS 288148-34-5: 1H-pirazol-4-sulfonil cloruro [cymitquimica.com]

An In-depth Technical Guide to the Solubility of 1H-pyrazole-4-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available information regarding the solubility of 1H-pyrazole-4-sulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, standardized experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Qualitative Solubility Profile

A related compound, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, is noted to be insoluble in water but soluble in some organic solvents such as dichloromethane, ethanol, and ether solvents[1]. Another analog, 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, is also described as insoluble in water and soluble in organic solvents like ether and dichloromethane[2]. While these are different molecules, they suggest that 1H-pyrazole-4-sulfonyl chloride, as a crystalline solid, is likely to exhibit poor solubility in aqueous solutions and better solubility in common organic solvents.

Table 1: Qualitative Solubility Data for Pyrazole Sulfonyl Chloride Derivatives

| Compound | Water | Dichloromethane | Ethanol | Ether |

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Insoluble | Soluble | Soluble | Soluble |

| 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | Insoluble | Soluble | Not Specified | Soluble |

| 1H-pyrazole-4-sulfonyl chloride | Expected to be Insoluble | Expected to be Soluble | Expected to be Soluble | Expected to be Soluble |

Note: The solubility for 1H-pyrazole-4-sulfonyl chloride is an educated estimation based on the behavior of similar compounds and should be experimentally verified.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 1H-pyrazole-4-sulfonyl chloride. This protocol is a composite of standard laboratory procedures.[3][4][5]

Objective: To determine the qualitative and semi-quantitative solubility of 1H-pyrazole-4-sulfonyl chloride in a range of organic solvents.

Materials:

-

1H-pyrazole-4-sulfonyl chloride

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, methanol, ethanol, dimethyl sulfoxide)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Accurately weigh a specific amount of 1H-pyrazole-4-sulfonyl chloride, for instance, 10 mg, and add it to each test tube.

-

-

Solvent Addition:

-

Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding test tube.

-

-

Mixing:

-

Vigorously agitate the mixture for a set period, typically 1-2 minutes, using a vortex mixer.[3]

-

Visually inspect the solution to see if the solid has completely dissolved.

-

-

Incremental Solvent Addition:

-

If the solid has not completely dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vortex the mixture for 1-2 minutes and observe for dissolution.

-

Continue this process until the solid is completely dissolved or a maximum volume of solvent (e.g., 3 mL) has been added.

-

-

Classification of Solubility:

-

Very Soluble: If the compound dissolves in less than 1 part of the solvent.

-

Freely Soluble: If the compound dissolves in 1 to 10 parts of the solvent.

-

Soluble: If the compound dissolves in 10 to 30 parts of the solvent.

-

Sparingly Soluble: If the compound dissolves in 30 to 100 parts of the solvent.

-

Slightly Soluble: If the compound dissolves in 100 to 1,000 parts of the solvent.

-

Very Slightly Soluble: If the compound dissolves in 1,000 to 10,000 parts of the solvent.

-

Insoluble: If the compound requires more than 10,000 parts of the solvent to dissolve.

-

-

Data Recording:

-

Record the volume of solvent required to dissolve the initial mass of the compound.

-

Calculate the approximate solubility in terms of mg/mL or mol/L.

-

Repeat the procedure for each of the selected organic solvents.

-

Safety Precautions:

-

Handle 1H-pyrazole-4-sulfonyl chloride and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sulfonyl chlorides can be corrosive and may react with moisture, so handle with care[6].

Visualizing the Solubility Testing Workflow

The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility in different types of solvents.

Caption: A flowchart illustrating the systematic process for determining the solubility class of an organic compound.

References

1H-Pyrazole-4-Sulfonyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1H-pyrazole-4-sulfonyl chloride, a key reagent in synthetic chemistry and drug discovery. Understanding the stability profile of this compound is critical for ensuring its quality, reactivity, and the reproducibility of experimental results.

Core Stability Characteristics

1H-pyrazole-4-sulfonyl chloride is a reactive compound, and its stability is influenced by several factors, primarily moisture, temperature, and light. Like other heteroaromatic sulfonyl chlorides, it is susceptible to degradation, which can impact its purity and performance in subsequent reactions.

Susceptibility to Hydrolysis

The most significant factor affecting the stability of 1H-pyrazole-4-sulfonyl chloride is its sensitivity to moisture.[1][2] The sulfonyl chloride functional group is readily attacked by water, leading to hydrolysis. This reaction produces the corresponding sulfonic acid and hydrochloric acid. The presence of trace amounts of water can initiate this degradation pathway.[3][4] The hydrolysis of aromatic sulfonyl chlorides generally proceeds via an SN2 mechanism.[1][5]

Thermal Stability

While stable at room temperature if kept dry, elevated temperatures can accelerate the decomposition of 1H-pyrazole-4-sulfonyl chloride.[3][6] Thermal degradation can lead to the release of hazardous gases, including oxides of sulfur and nitrogen, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][5]

Photostability

Summary of Stability and Incompatibility

The following table summarizes the known stability characteristics and material incompatibilities of 1H-pyrazole-4-sulfonyl chloride.

| Parameter | Observation | Citation |

| Moisture/Water | Highly sensitive; readily hydrolyzes to the corresponding sulfonic acid. | [1][2][3][4] |

| Temperature | Stable at room temperature; decomposition accelerates at elevated temperatures. | [3][6] |

| Light | Potential for degradation; should be protected from light. | |

| Incompatible Materials | Water, strong bases, and oxidizing agents. | [1] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of 1H-pyrazole-4-sulfonyl chloride.

| Condition | Recommendation | Citation |

| Temperature | Store in a cool, dry place. Some suppliers recommend freezer storage. | [1][5][7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. | [1][5] |

| Container | Keep in a tightly sealed container. | [1][5][7] |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. | [1][5] |

| Personal Protective Equipment | Wear appropriate protective gloves, clothing, and eye/face protection. | [1][5][7] |

Logical Relationship of Storage Conditions to Stability

The following diagram illustrates the relationship between proper storage and handling procedures and the preservation of 1H-pyrazole-4-sulfonyl chloride's stability.

Caption: Factors Influencing 1H-Pyrazole-4-Sulfonyl Chloride Stability

Proposed Experimental Protocol for Stability Assessment

While specific quantitative stability data for 1H-pyrazole-4-sulfonyl chloride is limited in published literature, a robust assessment can be performed using a forced degradation study. This involves subjecting the compound to various stress conditions and analyzing for degradation products. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Objective: To evaluate the stability of 1H-pyrazole-4-sulfonyl chloride under hydrolytic, thermal, and photolytic stress conditions.

Materials and Methods:

-

Reference Standard: A well-characterized, high-purity batch of 1H-pyrazole-4-sulfonyl chloride.

-

Instrumentation:

-

Analytical Method:

-

A stability-indicating RP-HPLC method should be developed and validated. While a specific method for 1H-pyrazole-4-sulfonyl chloride is not published, a starting point could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water.[10][11]

-

The method must be able to separate the parent compound from its potential degradation products.

-

Forced Degradation Study Design:

-

Hydrolytic Degradation:

-

Prepare solutions of 1H-pyrazole-4-sulfonyl chloride in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

-

Analyze samples at various time points by RP-HPLC to determine the rate of degradation.

-

-

Thermal Degradation:

-

Expose solid samples of 1H-pyrazole-4-sulfonyl chloride to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.

-

Analyze samples at various time points to assess degradation.

-

-

Photolytic Degradation:

-

Expose solid samples and solutions of the compound to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

-

Include dark controls to differentiate between light-induced and thermal degradation.

-

Analyze samples by RP-HPLC.

-

Data Analysis:

-

Quantify the amount of 1H-pyrazole-4-sulfonyl chloride remaining at each time point.

-

Identify and, if possible, characterize any major degradation products.

-

Determine the degradation kinetics under each stress condition.

The following diagram outlines the proposed experimental workflow for assessing the stability of 1H-pyrazole-4-sulfonyl chloride.

Caption: Proposed Experimental Workflow for Stability Assessment

Conclusion

1H-pyrazole-4-sulfonyl chloride is a valuable but sensitive reagent. Its stability is critically dependent on the exclusion of moisture and protection from high temperatures and light. By adhering to the recommended storage and handling guidelines, researchers can ensure the material's integrity, leading to more reliable and reproducible outcomes in their synthetic endeavors. For critical applications, a forced degradation study is recommended to fully characterize its stability profile.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 8. atlas-mts.com [atlas-mts.com]

- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 12. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Reactivity Profile of 1H-Pyrazole-4-Sulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 1H-pyrazole-4-sulfonyl chloride with a range of nucleophiles, providing a foundational understanding for its application in synthetic chemistry, particularly in the realm of drug discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its functionalization via the versatile sulfonyl chloride group opens avenues for the synthesis of a diverse array of bioactive molecules.[1][2][3]

Core Reactivity Principles

1H-pyrazole-4-sulfonyl chloride is a highly reactive electrophile, a characteristic attributed to the strong electron-withdrawing nature of the sulfonyl group and the chlorine atom, which is an excellent leaving group. The sulfur atom of the sulfonyl chloride is electron-deficient and thus susceptible to nucleophilic attack. The general reaction mechanism follows a nucleophilic acyl substitution pathway, where a nucleophile attacks the sulfur atom, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form a new bond between the sulfur and the nucleophile.

The reactivity of 1H-pyrazole-4-sulfonyl chloride is influenced by several factors:

-

Nucleophilicity of the attacking species: Stronger nucleophiles react more readily.

-

Reaction conditions: Temperature, solvent, and the presence of a base can significantly impact the reaction rate and yield.

-

Steric hindrance: Bulky substituents on either the pyrazole ring or the nucleophile can hinder the reaction.

Reactivity with Amine Nucleophiles

The reaction of 1H-pyrazole-4-sulfonyl chloride with primary and secondary amines is the most common and well-documented transformation, leading to the formation of pyrazole-4-sulfonamides. This reaction is of significant importance in medicinal chemistry as the sulfonamide linkage is a key functional group in many therapeutic agents.[4][5][6]

The reaction is typically carried out in the presence of a base, such as pyridine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct.[1] The choice of solvent is also crucial, with dichloromethane (DCM) being a commonly used solvent.

Quantitative Data for Sulfonamide Synthesis

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylethylamine | DIPEA | DCM | 25-30 | 16 | - | [1] |

| Substituted Amines | Pyridine | - | 0 to rt | - | up to 92 | |

| Primary Aryl Amines | Pyridine | - | 0-25 | - | up to 100 |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of N-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide[1]

-

To a solution of 2-phenylethylamine (1.05 equivalents) in dichloromethane (DCM), add diisopropylethylamine (DIPEA) (1.5 equivalents) at 25-30 °C.

-

Slowly add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture.

-

Stir the reaction mixture at 25-30 °C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactivity with Alcohol Nucleophiles

1H-pyrazole-4-sulfonyl chloride reacts with alcohols in the presence of a base to form pyrazole-4-sulfonate esters. This reaction is analogous to the formation of sulfonamides from amines. The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as pyridine, is typically used to scavenge the HCl produced during the reaction.[7][8]

The resulting sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions, making this transformation a valuable tool in organic synthesis.

General Reaction Scheme with Alcohols

Reactivity with Thiol Nucleophiles

While direct reactions of 1H-pyrazole-4-sulfonyl chloride with thiols are less commonly reported, the synthesis of pyrazol-4-thiols from other pyrazole derivatives suggests that the sulfonyl chloride would readily react with thiol nucleophiles.[9] The reaction is expected to proceed in a similar manner to that with amines and alcohols, yielding either a thiosulfonate ester (R-S-SO2-Pyrazole) or a sulfenamide, depending on the nature of the thiol and the reaction conditions.

Reactivity with Carbanion Nucleophiles

The reaction of sulfonyl chlorides with carbanions is a known method for the formation of sulfones. It is therefore anticipated that 1H-pyrazole-4-sulfonyl chloride will react with carbanionic species, such as Grignard reagents or organolithium compounds, to afford 4-sulfonylpyrazole derivatives. This reaction would provide a direct route to C-C bond formation at the 4-position of the pyrazole ring, further expanding the synthetic utility of this versatile building block.

Role in Drug Development and Signaling Pathways

Pyrazole-containing compounds, particularly those with a sulfonamide moiety, are prevalent in a number of clinically approved drugs.[10][11][12] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory drug.[3][4][13] The mechanism of action of Celecoxib involves the inhibition of prostaglandin synthesis, a key pathway in inflammation.

The ability to readily synthesize a variety of pyrazole sulfonamide derivatives from 1H-pyrazole-4-sulfonyl chloride allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs targeting a wide range of diseases.[5][6][14]

Conclusion

1H-pyrazole-4-sulfonyl chloride is a versatile and highly reactive building block in organic synthesis. Its reactivity profile with a diverse range of nucleophiles, particularly amines, provides a robust platform for the synthesis of pyrazole-containing compounds with significant potential in drug discovery and development. A thorough understanding of its reactivity, coupled with the ability to control reaction conditions, enables chemists to access a vast chemical space of novel molecules with potential therapeutic applications. Further exploration of its reactions with less common nucleophiles will undoubtedly continue to expand its utility in the creation of innovative molecular architectures.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. crab.rutgers.edu [crab.rutgers.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophilicity of Pyrazole Sulfonyl Chloride for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Pyrazole Sulfonyl Chloride Electrophilicity

Pyrazole sulfonyl chlorides are a class of highly reactive electrophilic intermediates pivotal in the synthesis of a diverse array of pharmaceutical compounds. Their significance stems from the versatile pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, combined with the potent electrophilic nature of the sulfonyl chloride group (-SO₂Cl). This unique combination allows for the facile introduction of the pyrazole moiety into various molecular architectures, particularly through the formation of sulfonamides, a common functional group in many marketed drugs.

The electrophilicity of the sulfur atom in the sulfonyl chloride is the cornerstone of its reactivity. This high degree of electrophilicity enables efficient reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reactivity profile has cemented the role of pyrazole sulfonyl chlorides as essential building blocks in medicinal chemistry.

Understanding the Reactivity of the Pyrazole Ring

The pyrazole ring itself possesses a nuanced electronic character that influences the overall reactivity of the sulfonyl chloride. The electron density distribution within the pyrazole ring is not uniform; the C4 position is notably electron-rich, making it susceptible to electrophilic attack. Conversely, the C3 and C5 positions are comparatively electron-deficient. This inherent electronic distribution is a key consideration in the synthesis of pyrazole sulfonyl chlorides, as the sulfonation step typically occurs at the electron-rich C4 position.

Synthesis of Pyrazole Sulfonyl Chloride: A Generalized Workflow

The synthesis of pyrazole sulfonyl chlorides is a critical first step in their application. A common and effective method involves the direct chlorosulfonation of a pyrazole derivative. This process transforms the pyrazole into a highly reactive intermediate ready for subsequent coupling reactions.

Caption: Generalized workflow for the synthesis of pyrazole sulfonyl chloride.

The Core Reaction: Nucleophilic Attack and Sulfonamide Formation

The primary application of pyrazole sulfonyl chlorides in drug development is their reaction with amines to form sulfonamides. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group, resulting in the formation of a stable sulfonamide bond.

Caption: Reaction pathway for the formation of pyrazole sulfonamides.

Quantitative Data on Reactivity

| Pyrazole Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | 90 | |

| 1,3,5-trimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | - |

Table 1: Synthesis of Pyrazole-4-sulfonyl Chlorides

| Pyrazole Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Diisopropylethylamine | Dichloromethane | 25-30 | 16 | - | |

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | Diisopropylethylamine | Dichloromethane | 25-30 | 16 | 26-55 |

Table 2: Synthesis of Pyrazole Sulfonamides

Experimental Protocols

General Procedure for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

-

Reaction Setup: A solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform is prepared in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

-

Addition of Chlorosulfonic Acid: The vessel is cooled to 0°C, and a solution of chlorosulfonic acid (5.5 equivalents) in chloroform is added slowly to the stirred pyrazole solution.

-

Heating: The reaction mixture is then heated to 60°C and stirred for 10 hours.

-

Addition of Thionyl Chloride: Thionyl chloride (1.32 equivalents) is added to the reaction mixture at 60°C over a period of 20 minutes.

-

Continued Reaction: The mixture is stirred for an additional 2 hours at 60°C.

-

Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography to obtain the pure 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

General Procedure for the Synthesis of Pyrazole-4-sulfonamides

-

Reaction Setup: The desired amine (1.05 equivalents) and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) are dissolved in a suitable solvent like dichloromethane (DCM).

-

Addition of Pyrazole Sulfonyl Chloride: A solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in the same solvent is added to the amine solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for a specified time (e.g., 16 hours), with the progress monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched with cold water. The organic layer is separated, washed, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude sulfonamide is then purified, typically by column chromatography.

Application in Drug Development: The Case of Celecoxib

A prominent example of a drug synthesized using a pyrazole-based sulfonamide is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The synthesis of Celecoxib involves the reaction of a pyrazole-containing precursor with a sulfamoylating agent, highlighting the industrial relevance of understanding the reactivity of such intermediates. While the direct precursor might not always be a sulfonyl chloride, the underlying principle of forming the sulfonamide bond is the same.

The mechanism of action of Celecoxib involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Simplified signaling pathway for the mechanism of action of Celecoxib.

Conclusion

The electrophilicity of pyrazole sulfonyl chlorides is a fundamental driver of their utility in modern drug discovery and development. Their ability to readily react with nucleophiles to form stable sulfonamide linkages allows for the efficient synthesis of complex molecules with diverse biological activities. A thorough understanding of their synthesis, reactivity, and the factors influencing their electrophilic character is essential for medicinal chemists aiming to leverage these powerful intermediates in the creation of novel therapeutics. While quantitative kinetic data remains an area for further investigation, the extensive use and high-yielding reactions of pyrazole sulfonyl chlorides are a testament to their potent electrophilic nature.

Theoretical and Experimental Insights into 1H-Pyrazole-4-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines common computational approaches for its characterization, details relevant experimental protocols, and presents key data in a structured format to support further research and development.

Introduction

1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. The addition of a sulfonyl chloride group at the 4-position provides a reactive handle for the synthesis of a wide array of sulfonamide derivatives, which are themselves an important class of therapeutic agents. Understanding the electronic structure, reactivity, and spectroscopic properties of this parent molecule is crucial for the rational design of novel derivatives with desired biological activities.

Theoretical Calculations

While specific computational studies dedicated to 1H-pyrazole-4-sulfonyl chloride are not widely available in the public domain, this section outlines a robust theoretical approach based on established methods for similar pyrazole derivatives. Density Functional Theory (DFT) is the most common and reliable method for such investigations.

Computational Methodology

A typical computational workflow for analyzing 1H-pyrazole-4-sulfonyl chloride would involve the following steps:

-

Geometry Optimization: The molecular structure of 1H-pyrazole-4-sulfonyl chloride would be optimized using DFT, commonly with the B3LYP functional and a 6-31G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Properties: Key electronic properties are then calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. For pyrazole sulfonyl derivatives, the HOMO energy typically ranges from -6.5 to -7.5 eV, while the LUMO energy falls between -1.5 and -2.5 eV.[1]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is particularly useful for predicting intermolecular interactions.

-

NMR Spectroscopy Simulation: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical spectra that can be compared with experimental data.

Predicted Physicochemical Properties

Based on computational models, several key physicochemical properties of 1H-pyrazole-4-sulfonyl chloride and its N-methylated analog have been predicted.

| Property | 1H-pyrazole-4-sulfonyl chloride | 1-Methyl-1H-pyrazole-4-sulfonyl chloride |

| Heavy Atom Count | 9 | 10 |

| Aromatic Heavy Atom Count | 5 | 5 |

| Fraction Csp3 | 0.0 | 0.25 |

| Rotatable Bond Count | 1 | 1 |

| H-Bond Acceptor Count | 3 | 3 |

| H-Bond Donor Count | 1 | 0 |

| Molar Refractivity | 31.67 | 36.57 |

| Topological Polar Surface Area (TPSA) | 71.2 Ų | 60.3 Ų |

Experimental Protocols

This section details the common experimental procedures for the synthesis and characterization of pyrazole-4-sulfonyl chlorides, based on methodologies reported for its derivatives.

Synthesis of Pyrazole-4-sulfonyl Chlorides

The synthesis of pyrazole-4-sulfonyl chlorides is typically achieved through the chlorosulfonation of a corresponding pyrazole precursor. The following is a general protocol adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[2]

Materials:

-

1H-pyrazole (or substituted pyrazole)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Dichloromethane

-

Sodium sulfate

-

Cold water

Procedure:

-

A solution of the pyrazole starting material in chloroform is prepared.

-

This solution is added dropwise to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is then heated to 60 °C and stirred for several hours.

-

Thionyl chloride is added to the reaction mixture at 60 °C over a period of 20 minutes, and stirring is continued for an additional 2 hours.

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of cold water.

-

The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography.

Synthesis of Pyrazole-4-sulfonamides

1H-pyrazole-4-sulfonyl chloride is a key intermediate for synthesizing pyrazole-4-sulfonamides. A general procedure is as follows:[2]

Materials:

-

Pyrazole-4-sulfonyl chloride

-

Primary or secondary amine

-

Diisopropylethylamine (DIPEA) or other suitable base

-

Dichloromethane

Procedure:

-

The desired amine is dissolved in dichloromethane, and the base (e.g., DIPEA) is added at room temperature (25–30 °C).

-

A solution of pyrazole-4-sulfonyl chloride in dichloromethane is added to the amine solution.

-

The reaction mixture is stirred at room temperature, typically for 16 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is washed with cold water.

-

The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated to yield the crude sulfonamide.

-

The crude product is then purified, usually by column chromatography.

Visualizations

The following diagrams illustrate the molecular structure of 1H-pyrazole-4-sulfonyl chloride, a typical computational workflow, and a general synthetic pathway.

Caption: Molecular structure of 1H-pyrazole-4-sulfonyl chloride.

Caption: Workflow for theoretical calculations.

Caption: General synthetic pathway.

Conclusion

1H-pyrazole-4-sulfonyl chloride serves as a versatile building block for the development of novel compounds with potential applications in medicine and materials science. This guide provides a foundational understanding of its theoretical and experimental characterization. The outlined computational workflow, based on DFT, can provide deep insights into its electronic structure and reactivity, guiding the design of new derivatives. Furthermore, the detailed experimental protocols for the synthesis of pyrazole-4-sulfonyl chlorides and their subsequent conversion to sulfonamides offer a practical basis for laboratory work. This integrated theoretical and experimental approach is essential for accelerating the discovery and development of new chemical entities based on the pyrazole-4-sulfonamide scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Pyrazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of a wide array of biologically active compounds, including various pharmaceuticals and agrochemicals. The pyrazole sulfonamide moiety is a well-established pharmacophore found in numerous drugs. The ability to efficiently synthesize 1H-pyrazole-4-sulfonyl chloride from the readily available starting material, pyrazole, is therefore of significant interest to the medicinal and organic chemistry communities. This document provides detailed protocols for the synthesis of pyrazole sulfonyl chlorides via chlorosulfonation of the pyrazole ring, based on established literature procedures for substituted pyrazoles.

Synthetic Overview

The primary method for the synthesis of 1H-pyrazole-4-sulfonyl chloride is the direct chlorosulfonation of pyrazole. This electrophilic aromatic substitution reaction typically utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The reaction proceeds preferentially at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position for electrophilic attack. Thionyl chloride (SOCl₂) is sometimes used in conjunction with chlorosulfonic acid to improve the yield and facilitate the conversion of the initially formed sulfonic acid to the desired sulfonyl chloride.

Comparative Data of Related Syntheses

While a direct, high-yield protocol for the unsubstituted 1H-pyrazole-4-sulfonyl chloride is not extensively detailed in readily available literature, the following table summarizes reaction conditions and yields for the synthesis of closely related, substituted pyrazole-4-sulfonyl chlorides. This data provides a valuable reference for adapting the methodology to the unsubstituted pyrazole.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60 | 12 | 90 | [1] |

| 1-Methyl-1H-pyrazole | Chlorosulfonic acid | None | 110 (reflux) | 3 | 33 | [2] |

Experimental Workflow

The general workflow for the synthesis of 1H-pyrazole-4-sulfonyl chloride involves the careful addition of pyrazole to a cooled solution of chlorosulfonic acid, followed by heating to drive the reaction to completion. The reaction is then quenched by pouring the mixture onto ice, and the product is isolated by filtration or extraction.

Caption: General workflow for the synthesis of 1H-pyrazole-4-sulfonyl chloride.

Detailed Experimental Protocol

This protocol is an adapted procedure for the synthesis of 1H-pyrazole-4-sulfonyl chloride from pyrazole, based on the successful synthesis of substituted analogs.[1][2]

Materials:

-

Pyrazole

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (Optional, but recommended for higher yield)

-

Chloroform (CHCl₃)

-

Crushed ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (three-necked)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ gases to a scrubber), add chlorosulfonic acid (5 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

-

Addition of Pyrazole:

-

Dissolve pyrazole (1 equivalent) in a minimal amount of chloroform.

-

Slowly add the pyrazole solution dropwise to the stirred chlorosulfonic acid at 0°C. Caution: The reaction is exothermic and generates HCl gas. The addition should be performed slowly to maintain the temperature below 10°C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Slowly heat the mixture to 60°C and maintain this temperature for 10-12 hours.[1]

-

(Optional, for improved yield) After this period, add thionyl chloride (1.3 equivalents) dropwise to the reaction mixture while maintaining the temperature at 60°C. Stir for an additional 2 hours.[1]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a significant amount of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and will generate a large amount of acidic gases. Perform this in a well-ventilated fume hood.

-

The product, 1H-pyrazole-4-sulfonyl chloride, should precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).

-

-

Purification and Drying:

-

Dry the crude product under vacuum to remove residual water.

-

The product can be used in the next step without further purification if desired. For higher purity, recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture) can be performed.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction generates toxic and corrosive gases (HCl, SO₂). Ensure proper scrubbing of the off-gases.

-

The quenching process is highly exothermic and requires extreme caution.

By following this detailed protocol, researchers can effectively synthesize 1H-pyrazole-4-sulfonyl chloride, a valuable building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: Chlorosulfonation of 1H-Pyrazole

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the synthesis of pyrazole sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The procedure is based on established methodologies involving the reaction of a pyrazole derivative with chlorosulfonic acid.

Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chloride

This protocol details the sulfonylation of a pyrazole ring system using chlorosulfonic acid, followed by treatment with thionyl chloride to yield the corresponding sulfonyl chloride. The methodology is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride[1].

Materials and Reagents:

-

Substituted or Unsubstituted 1H-Pyrazole (e.g., 3,5-dimethyl-1H-pyrazole)

-

Chlorosulfonic Acid (ClSO₃H)

-

Thionyl Chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Dichloromethane (DCM)

-

Ice-cold water

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Nitrogen atmosphere setup

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a solution of chlorosulfonic acid in chloroform under a nitrogen atmosphere. Cool this solution to 0 °C using an ice bath[1].

-

Addition of Pyrazole: Separately, dissolve the starting pyrazole compound in chloroform. Add this pyrazole solution very slowly to the stirred chlorosulfonic acid solution at 0 °C[1].

-

First Heating Stage: After the addition is complete, raise the temperature of the reaction mixture to 60 °C. Continue stirring for 10 hours[1].

-

Addition of Thionyl Chloride: To the same reaction mixture, add thionyl chloride over a period of 20 minutes while maintaining the temperature at 60 °C[1].

-

Second Heating Stage: Stir the reaction for an additional 2 hours at 60 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC)[1].

-

Work-up and Quenching: Once the reaction is complete, cool the mixture to a temperature between 0–10 °C. Carefully pour the reaction mass into a mixture of dichloromethane and ice-cold water[1].

-

Extraction and Isolation: Stir the quenched mixture for 10 minutes. Transfer the contents to a separatory funnel and separate the lower organic layer. Dry the organic layer over anhydrous sodium sulfate[1].

-

Purification: Evaporate the solvent under vacuum to obtain the crude product. The crude compound can be further purified by column chromatography to yield the pure pyrazole sulfonyl chloride[1].

Data Presentation: Reagent Quantities and Stoichiometry

The following table summarizes the quantitative data for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, based on the cited protocol[1].

| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Moles (mmol) | Molar Equivalent |

| 3,5-dimethyl-1H-pyrazole | 96.13 | 25 g | 260 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 166.7 g (96.4 mL) | 1430 | ~5.5 |

| Thionyl Chloride | 118.97 | 40.8 g (24.7 mL) | 343.2 | ~1.3 |